molecular formula C50H44N2 B1266700 Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- CAS No. 55035-43-3

Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)-

Cat. No. B1266700
CAS RN: 55035-43-3
M. Wt: 672.9 g/mol
InChI Key: LQYYDWJDEVKDGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzenamine derivatives involves intricate organic reactions. For example, (+/-)-1,2-Bis(2-methylphenyl)ethylene-1,2-diamine, prepared from benzil and ammonium acetate, has been optically resolved as a framework for further chemical modifications, showcasing the synthetic complexity and potential for creating diverse derivatives from the Benzenamine core structure (Ryoda et al., 2008).

Molecular Structure Analysis

The molecular structure of Benzenamine derivatives, such as 4,4′-methylene-bis(benzenamine), displays a variety of supramolecular hydrogen-bonded motifs involving interactions between aza molecules and carboxylic acid groups. This highlights the robustness of supramolecular synthons in these compounds and their structural diversity (Wang et al., 2012).

Chemical Reactions and Properties

Benzenamine derivatives participate in a range of chemical reactions, leading to various functional materials. For instance, N,N-Bis(4 -methylphenyl)- 4- benzenamine has been synthesized and used as a charge transfer material in photoreceptor cells, demonstrating its valuable photoconductive properties (Cao, 2003).

Physical Properties Analysis

The physical properties of Benzenamine derivatives, such as thermal stability, have been extensively investigated. For example, the thermal stability of compounds involving 4,4′-methylene-bis(benzenamine) has been assessed through thermogravimetric analysis, revealing significant insights into their stability under varying thermal conditions (Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their intricate molecular structures. Studies on compounds like N,N-Bis(4 -methylphenyl)- 4- benzenamine provide a glimpse into their charge transfer capabilities and their potential as materials for photoreceptor cells, highlighting the interplay between structure and function (Cao, 2003).

Scientific Research Applications

Electroluminescent Properties

Benzenamine derivatives demonstrate significant potential in electroluminescent applications. For instance, studies have shown that compounds based on diphenyl benzeneamine moiety, such as 4,4′-[1,4-phenylenedi-(1E)-2,1-ethenediyl]bis[N,N-diphenyl-benzenamine] (PEDB), exhibit promising electroluminescence properties. These materials can emit blue electroluminescent spectra with high efficiency, making them suitable for use in electronic devices like OLEDs (Park, Lee, Park, Chung, & Seo, 2004).

Photoconductive Properties

Benzenamine derivatives have also been studied for their photoconductive properties. Compounds like N,N-bis(4-methylphenyl)-4-benzenamine, when used as charge transfer materials, demonstrate excellent photoconductivity. This makes them suitable for use in photoreceptor cells and other photoconductive applications (Xiao-dan, 2003).

Image-Guided Surgery

A particularly novel application of benzenamine derivatives is in image-guided surgery. Compounds like 4,4‘-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-benzenamine have been used as nerve-highlighting fluorescent contrast agents. These agents can cross the blood-nerve and blood-brain barriers, rendering myelinated nerves fluorescent after systemic injection. This can significantly improve the precision of surgical procedures, reducing the risk of nerve damage (Gibbs-Strauss et al., 2011).

Synthesis and Structural Analysis

Benzenamine derivatives have been synthesized and structurally analyzed for various applications. Studies have looked into the synthesis of compounds like N,N-bis((diphenylphosphino)methyl)benzenamine and their complexation with metals like silver, demonstrating diverse weak interactions and interesting topological structures (Huang et al., 2016).

Polymeric Applications

These derivatives have also been explored for polymeric applications. For instance, polyamides and polyimides containing diamines with benzenamine derivatives show potential non-linear optical characteristics and high thermal stability. These properties make them suitable for advanced materials applications, such as in electronics and coatings (Peesapati, Rao, & Pethrick, 1997).

properties

IUPAC Name

4-methyl-N-[4-[2-[4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44N2/c1-37-5-25-45(26-6-37)51(46-27-7-38(2)8-28-46)49-33-21-43(22-34-49)19-17-41-13-15-42(16-14-41)18-20-44-23-35-50(36-24-44)52(47-29-9-39(3)10-30-47)48-31-11-40(4)12-32-48/h5-36H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYYDWJDEVKDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)-

CAS RN

55035-43-3
Record name 1,4-Bis[2-[4-[N,N-di(p-tolyl)amino]phenyl]vinyl]benzene
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Record name Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis(N,N-bis(4-methylphenyl)-
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Record name Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)-
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Record name 4,4'-(p-phenylenedivinylene)bis[N,N-bis(p-tolyl)aniline]
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